3,5-Dichloro-2,6-dimethylpyridin-4(3H)-one
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Overview
Description
3,5-Dichloro-2,6-dimethylpyridin-4(3H)-one is a chemical compound with the molecular formula C7H7Cl2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms and two methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2,6-dimethylpyridin-4(3H)-one typically involves the chlorination of 2,6-dimethylpyridine. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds through electrophilic substitution, where the chlorine atoms replace hydrogen atoms at the 3 and 5 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2,6-dimethylpyridin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-2,6-dimethylpyridin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2,6-dimethylpyridin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2,6-dimethylpyridin-4-amine
- 3,5-Dichloro-2,6-dimethylpyridin-4-ol
Uniqueness
3,5-Dichloro-2,6-dimethylpyridin-4(3H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H7Cl2NO |
---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
3,5-dichloro-2,6-dimethyl-3H-pyridin-4-one |
InChI |
InChI=1S/C7H7Cl2NO/c1-3-5(8)7(11)6(9)4(2)10-3/h5H,1-2H3 |
InChI Key |
QCMHHYSPKNVXLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)C1Cl)Cl)C |
Origin of Product |
United States |
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